molecular formula C8H11NO2S B13305118 (R)-3-Amino-3-(5-methylthiophen-3-YL)propanoicacid

(R)-3-Amino-3-(5-methylthiophen-3-YL)propanoicacid

Cat. No.: B13305118
M. Wt: 185.25 g/mol
InChI Key: RGBRSMAOXSRWTD-SSDOTTSWSA-N
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Description

®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid is a chiral amino acid derivative that features a thiophene ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methylthiophene-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkylated amines

    Substitution: Substituted amines

Scientific Research Applications

®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is employed in the development of conductive polymers and organic semiconductors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid: The enantiomer of the compound with similar properties but different biological activity.

    3-Amino-3-(5-methylthiophen-3-YL)propanoic acid: The racemic mixture of the compound.

    3-Amino-3-(thiophen-3-YL)propanoic acid: A similar compound without the methyl substitution on the thiophene ring.

Uniqueness

®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid is unique due to its chiral nature and the presence of the methyl-substituted thiophene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

RGBRSMAOXSRWTD-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=CS1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=CS1)C(CC(=O)O)N

Origin of Product

United States

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